molecular formula C10H11IO4S B14474130 4-Methylbenzene-1-sulfonic acid--3-iodoprop-2-yn-1-ol (1/1) CAS No. 71984-04-8

4-Methylbenzene-1-sulfonic acid--3-iodoprop-2-yn-1-ol (1/1)

Cat. No.: B14474130
CAS No.: 71984-04-8
M. Wt: 354.16 g/mol
InChI Key: IXTUJVMPISEQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol (1/1) is a chemical compound that combines the structural features of 4-methylbenzenesulfonic acid and 3-iodoprop-2-yn-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonic acid with 3-iodoprop-2-yn-1-ol under specific conditions. The reaction may require the use of a base to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol involves its reactivity with various molecular targets. The sulfonic acid group can interact with nucleophilic sites on proteins and enzymes, while the iodopropynyl group can undergo substitution reactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzene-1-sulfonic acid–3-iodoprop-2-yn-1-ol is unique due to the combination of both sulfonic acid and iodopropynyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

71984-04-8

Molecular Formula

C10H11IO4S

Molecular Weight

354.16 g/mol

IUPAC Name

3-iodoprop-2-yn-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H3IO/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3-5/h2-5H,1H3,(H,8,9,10);5H,3H2

InChI Key

IXTUJVMPISEQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(C#CI)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.